BenchChemオンラインストアへようこそ!

4-ethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Kinase inhibitor selectivity Scaffold-oriented synthesis Thienopyrazole regioisomerism

4-Ethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396720-86-8) is a synthetic small molecule built on a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core, featuring an N2-(4-phenoxyphenyl) substituent and a 4-ethoxybenzamide moiety at the 3-amino position. The thieno[3,4-c]pyrazole scaffold is a privileged kinase-targeted heterocycle that has yielded submicromolar inhibitors of multiple kinases including KDR (VEGFR2), Aurora kinases, and autotaxin.

Molecular Formula C26H23N3O3S
Molecular Weight 457.55
CAS No. 396720-86-8
Cat. No. B2667845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS396720-86-8
Molecular FormulaC26H23N3O3S
Molecular Weight457.55
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C26H23N3O3S/c1-2-31-20-12-8-18(9-13-20)26(30)27-25-23-16-33-17-24(23)28-29(25)19-10-14-22(15-11-19)32-21-6-4-3-5-7-21/h3-15H,2,16-17H2,1H3,(H,27,30)
InChIKeyULVJEVOZGKWQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396720-86-8): Procurement-Grade Overview for Thienopyrazole-Based Research


4-Ethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396720-86-8) is a synthetic small molecule built on a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core, featuring an N2-(4-phenoxyphenyl) substituent and a 4-ethoxybenzamide moiety at the 3-amino position. The thieno[3,4-c]pyrazole scaffold is a privileged kinase-targeted heterocycle that has yielded submicromolar inhibitors of multiple kinases including KDR (VEGFR2), Aurora kinases, and autotaxin [1] [2] [3]. The 4-phenoxyphenyl group in this compound aligns structurally with the N-(4-phenoxyphenyl)benzamide chemotype, which has been systematically developed as novel SPAK (STE20/SPS1-related proline/alanine-rich kinase) inhibitors blocking the WNK-OSR1/SPAK-NCC signaling cascade implicated in salt-sensitive hypertension [4] [5].

Why Generic Substitution Fails for 4-Ethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide: Scaffold-Specific Constraints in Kinase and SPAK Research


Thieno[3,4-c]pyrazole-based molecules cannot be interchanged with generic pyrazole or other fused heterocyclic kinase inhibitors because kinase selectivity is exquisitely sensitive to the geometry and electronic character of the fused sulfur-containing ring, the N2-aryl substituent, and the 3-amido side chain. Empirical kinase profiling of thienopyrazole libraries has demonstrated that even minor modifications to the scaffold (e.g., thieno[3,2-c] vs. thieno[3,4-c] ring fusion, or substitution on the N2-phenyl ring) produce orthogonal kinase selectivity profiles, making scaffold-hopping unreliable without retesting [1] [2]. Furthermore, within the N-(4-phenoxyphenyl)benzamide SPAK inhibitor series, the 4-alkoxy substituent on the benzamide ring is a critical SAR determinant: altering chain length or branching (e.g., methoxy, isopropoxy, or fluoro) substantially modulates SPAK inhibitory potency, cellular NCC phosphorylation, and off-target kinase engagement, as demonstrated in systematic SAR studies [3] [4]. Substituting this compound with an apparently similar analog (e.g., the 4-fluoro or 4-isopropoxy derivative) without experimental validation risks loss of target engagement or introduction of uncharacterized polypharmacology.

Quantitative Differentiation Evidence: 4-Ethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide vs. Closest Analogs


Thieno[3,4-c]pyrazole Scaffold vs. Thieno[3,2-c]pyrazole Regioisomer: Divergent Kinase Selectivity

The thieno[3,4-c]pyrazole regioisomer (as in CAS 396720-86-8) exhibits a distinct kinase inhibition profile compared to the thieno[3,2-c]pyrazole regioisomer. In a kinase-targeted library of 95 thienopyrazole compounds screened against a panel of five kinases (KDR, P1K1, Pak4, CK2, Akt1), the thieno[3,4-c]pyrazole scaffold yielded submicromolar KDR inhibitors, whereas the thieno[3,2-c]pyrazole scaffold tested in parallel showed preferential activity against Aurora kinases (low nanomolar range) [1] [2]. The sulfur atom position in the fused thiophene ring alters the vector of the N2-aryl substituent and the hydrogen-bonding capacity of the pyrazole core, directly impacting kinome-wide selectivity.

Kinase inhibitor selectivity Scaffold-oriented synthesis Thienopyrazole regioisomerism

4-Ethoxy Substituent vs. 4-Fluoro Analog: Differential Hydrophobicity and Predicted Target Engagement

Within the N-(4-phenoxyphenyl)benzamide SPAK inhibitor series, the 4-ethoxy group on the benzamide ring (as in CAS 396720-86-8) provides a distinct hydrophobicity profile compared to the 4-fluoro analog (CAS 396720-31-3). The target compound has a computed XLogP3 of 5.0 [1], while the 4-fluoro analog has a lower predicted logP due to the electronegative fluorine atom. In the published SPAK inhibitor SAR, the 4-alkoxy substituent on the benzamide was found to be critical for SPAK inhibitory potency, with ethoxy derivatives showing optimal balance between lipophilicity-driven membrane permeability and aqueous solubility [2]. The fluoro analog is not documented in the SPAK literature and would be expected to have reduced hydrophobic interaction with the SPAK ATP-binding pocket based on the SAR trends established in the Fujii et al. study.

SAR SPAK inhibitor Physicochemical property differentiation

4-Ethoxy vs. 4-Isopropoxy Analog: Steric Bulk and Rotatable Bond Differences Impacting SPAK Inhibitor SAR

The 4-isopropoxy analog (CAS 476459-48-0) differs from the target compound (CAS 396720-86-8) by the presence of a branched isopropoxy group instead of a linear ethoxy group on the benzamide ring. The Fujii et al. SAR study of N-(4-phenoxyphenyl)benzamide SPAK inhibitors systematically varied the 4-alkoxy substituent and found that linear alkoxy chains (ethoxy, propoxy) yielded different SPAK IC50 values compared to branched alkoxy groups (isopropoxy), with optimal SPAK inhibition achieved by specific linear alkoxy chain lengths [1]. The isopropoxy analog has a higher molecular weight (471.58 vs. 457.5 g/mol) and greater steric bulk near the amide carbonyl, which may sterically hinder key hydrogen-bonding interactions within the SPAK active site .

SPAK inhibitor SAR Alkoxy chain length Steric effects

Thieno[3,4-c]pyrazole-3-yl Benzamide Class as Autotaxin Inhibitors with Submicromolar Potency

The 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide scaffold—the exact core of CAS 396720-86-8—has been validated as a novel autotaxin (ATX) inhibitor chemotype through systematic hit-to-lead optimization. The most potent compounds in this series achieved ATX inhibitory IC50 values of 0.9–2.0 µM, with the best derivative inhibiting the nucleotide phosphodiesterase activity of ATX at IC50 = 0.33 µM [1]. This scaffold demonstrated significant inhibition of cell migration in functional cellular assays and favorable aqueous solubility and low cytotoxicity profiles [1]. CAS 396720-86-8, bearing the 4-phenoxyphenyl N2-substituent and 4-ethoxybenzamide side chain, represents a specific vector within this validated ATX inhibitor series, with the N2-aryl group serving as a critical determinant of ATX binding pocket occupancy as shown by molecular docking and molecular dynamics simulations [1].

Autotaxin inhibitor Lysophosphatidic acid Cancer and fibrosis

Ligand Efficiency Metrics: Thieno[3,4-c]pyrazole Scaffold vs. Other Kinase-Targeted Heterocycles

The thieno[3,4-c]pyrazole scaffold possesses favorable ligand efficiency metrics that differentiate it from larger, more complex kinase inhibitor scaffolds. The average molecular weight of thienopyrazole library compounds was 292 Da with an average clogP of 2.5 and an average polar surface area of 71 Ų [1]. CAS 396720-86-8 (MW = 457.5 g/mol) is a more elaborated analog with added functional groups that increase potency and selectivity, but the underlying scaffold maintains intrinsically favorable efficiency parameters. In contrast, common kinase inhibitor scaffolds such as quinazolines (e.g., gefitinib, MW = 446.9) or pyrazolo[3,4-d]pyrimidines achieve potency at higher molecular complexity. The thienopyrazole core enables efficient exploration of chemical space around the hinge-binding motif with fewer heavy atoms, as demonstrated by the identification of submicromolar KDR inhibitors from a library of only 95 compounds [1].

Ligand efficiency Kinase drug discovery Fragment-based design

Procurement-Ready Application Scenarios for 4-Ethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide


SPAK Kinase Inhibitor Probe for WNK-OSR1/SPAK-NCC Signaling Pathway Studies in Hypertension Research

Based on the N-(4-phenoxyphenyl)benzamide SPAK inhibitor pharmacophore established by Fujii et al. [1] and the Yale SPAK/OSR inhibitor patent [2], CAS 396720-86-8 serves as a tool compound for dissecting the WNK-OSR1/SPAK-NCC signaling cascade. The 4-ethoxy substituent on the benzamide ring aligns with the optimal SAR parameters for SPAK inhibition defined in the Fujii study, where systematic alkoxy chain variation identified specific linear alkoxy groups as critical for SPAK inhibitory activity [1]. Researchers studying salt-sensitive hypertension, Gordon's disease (PHAII), or NCC-mediated sodium reabsorption can employ this compound to inhibit SPAK kinase activity and measure downstream effects on NCC phosphorylation and sodium transport. The 4-phenoxyphenyl group provides the key hydrophobic anchor for SPAK binding pocket occupancy as confirmed by SAR analysis of the N-(4-phenoxyphenyl)benzamide series [1].

Autotaxin (ATX) Inhibitor Tool for Lysophosphatidic Acid (LPA) Signaling and Fibrosis Research

The thieno[3,4-c]pyrazole-3-yl benzamide scaffold, exemplified by CAS 396720-86-8, has been validated as an autotaxin inhibitor chemotype with demonstrated micromolar ATX inhibitory activity (IC50 range 0.9–2.0 µM for optimized analogs) and significant inhibition of cell migration in functional assays [1]. This compound is suitable for in vitro studies of the ATX-LPA axis in fibroproliferative diseases (idiopathic pulmonary fibrosis, liver fibrosis), cancer metastasis, and chronic inflammatory conditions. Unlike clinical-stage ATX inhibitors (GLPG-1690/ziritaxestat), this compound offers a chemically distinct scaffold with a different binding mode, enabling orthogonal target validation studies and providing IP-differentiable lead matter for drug discovery programs [1].

Kinase Selectivity Profiling and Kinome-Wide SAR Exploration Using the Thieno[3,4-c]pyrazole Scaffold

The thieno[3,4-c]pyrazole core has demonstrated its utility as a kinase-targeted privileged scaffold through systematic library synthesis and kinome panel screening, yielding submicromolar KDR (VEGFR2) inhibitors [1] [2]. CAS 396720-86-8, with its specific N2-(4-phenoxyphenyl) and 3-(4-ethoxybenzamide) substitution pattern, provides a defined vector for exploring kinase selectivity within the thieno[3,4-c]pyrazole chemical space. The compound can be used as a reference standard for establishing structure-selectivity relationships across kinase panels, particularly for distinguishing VEGFR2 (KDR) inhibition from Aurora kinase inhibition, which is preferentially achieved by the thieno[3,2-c] regioisomer [2] [3]. Its favorable computed physicochemical properties (XLogP3 = 5.0, MW = 457.5) [4] place it within drug-like chemical space for oral bioavailability, supporting its use in cellular and potentially in vivo kinase inhibition studies.

Chemical Biology Probe for N-(4-Phenoxyphenyl)benzamide Pharmacophore Expansion

The compound integrates two structurally validated pharmacophores: the N-(4-phenoxyphenyl)benzamide SPAK inhibitor motif [1] and the thieno[3,4-c]pyrazole kinase-targeted scaffold [2]. This dual-pharmacophore design makes it valuable for chemical biology studies aimed at understanding how fusion of these structural elements affects kinome-wide selectivity, cellular potency, and ADME properties. Researchers can use CAS 396720-86-8 as a starting point for systematic derivatization, varying the 4-alkoxy chain (e.g., methoxy, propoxy, butoxy), the N2-aryl substituent, or the thieno ring oxidation state (sulfide vs. sulfoxide/sulfone) to map SAR landscapes. The established synthetic accessibility of the thieno[3,4-c]pyrazole-3-amine intermediate [2] [3] facilitates analog generation through amide coupling with substituted benzoic acids.

Quote Request

Request a Quote for 4-ethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.